molecular formula C11H21N B2389755 2,3-Dimethyl-6-azaspiro[4.5]decane CAS No. 956784-80-8

2,3-Dimethyl-6-azaspiro[4.5]decane

Cat. No.: B2389755
CAS No.: 956784-80-8
M. Wt: 167.296
InChI Key: GSOHFNIOHIYKON-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-azaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into one of the rings. This compound is part of the broader class of azaspiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-azaspiro[4.5]decane typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials, leading to the formation of the spiro compound through alkylation and heterocyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or adjacent carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced nitrogen derivatives

Scientific Research Applications

2,3-Dimethyl-6-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex spiro compounds and heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-6-azaspiro[4.5]decane stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl groups enhance its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dimethyl-6-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-9-7-11(8-10(9)2)5-3-4-6-12-11/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHFNIOHIYKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCCN2)CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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